Heptyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
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Overview
Description
Heptyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a chemical compound with the molecular formula C15H29NO6. It is a derivative of glucopyranoside, where the hydroxyl group is replaced by a heptyl group, and an acetamido group is attached to the second carbon. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptyl 2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves the glycosylation of 2-acetamido-2-deoxy-D-glucose with heptyl alcohol. The reaction is catalyzed by an acid catalyst such as trifluoromethanesulfonic acid. The reaction conditions usually include a temperature range of 60-80°C and a reaction time of 12-24 hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process includes the purification of the product using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Heptyl 2-acetamido-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the heptyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted glucopyranosides.
Scientific Research Applications
Heptyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in studies related to glycosylation and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of Heptyl 2-acetamido-2-deoxy-beta-D-glucopyranoside involves its interaction with specific enzymes and receptors in biological systems. The compound acts as a substrate for glycosidases, which catalyze the hydrolysis of the glycosidic bond. This interaction can modulate various biochemical pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-2-deoxy-D-glucose: A precursor in the synthesis of Heptyl 2-acetamido-2-deoxy-beta-D-glucopyranoside.
Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: Similar structure but with a methyl group instead of a heptyl group.
2-Acetamido-2-deoxy-D-galactose: An analog with a different stereochemistry at the fourth carbon
Uniqueness
This compound is unique due to its heptyl group, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as in the formulation of surfactants and emulsifiers .
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-heptoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO6/c1-3-4-5-6-7-8-21-15-12(16-10(2)18)14(20)13(19)11(9-17)22-15/h11-15,17,19-20H,3-9H2,1-2H3,(H,16,18)/t11-,12-,13-,14-,15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZQFVHBXUJPDN-KJWHEZOQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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